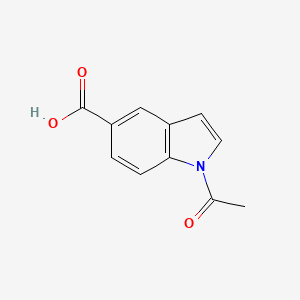

1-Acetyl-1H-indole-5-carboxylic acid

Description

BenchChem offers high-quality 1-Acetyl-1H-indole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-1H-indole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

739365-22-1 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

1-acetylindole-5-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-6H,1H3,(H,14,15) |

InChI Key |

WLLNUDUJVHFBFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-1H-indole-5-carboxylic acid (CAS 25195-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-1H-indole-5-carboxylic acid is a derivative of the versatile indole-5-carboxylic acid scaffold. The indole core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The addition of an acetyl group to the indole nitrogen and the presence of a carboxylic acid at the 5-position create a molecule with unique physicochemical properties and potential for diverse biological activities. While this specific compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in drug discovery and as a subject for further biological investigation. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthetic route based on established methodologies, predicted spectroscopic data for its characterization, and a discussion of its potential biological significance in the context of related indole derivatives.

Chemical Properties and Identifiers

A clear understanding of the fundamental chemical properties of 1-Acetyl-1H-indole-5-carboxylic acid is essential for its synthesis, handling, and application in research.

| Property | Value | Source |

| CAS Number | 25195-92-2 | |

| Molecular Formula | C₁₁H₉NO₃ | ChemSynthesis |

| Molecular Weight | 203.19 g/mol | ChemSynthesis |

| IUPAC Name | 1-acetyl-1H-indole-5-carboxylic acid | |

| Canonical SMILES | CC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)O)C | |

| InChI Key | MEYLFQCWVDJSQU-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Synthesis of 1-Acetyl-1H-indole-5-carboxylic acid

The synthesis of 1-Acetyl-1H-indole-5-carboxylic acid can be achieved through the N-acylation of its precursor, indole-5-carboxylic acid. A robust and well-documented method for the N-acylation of indoles, particularly those with electron-withdrawing substituents at the 5-position, involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[2][3] This approach offers mild reaction conditions and avoids the need for potentially unstable acid chlorides.[2]

Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the general procedure for N-acylation of 5-substituted indoles using DCC and DMAP.[2]

-

Preparation of the Reaction Mixture:

-

To a solution of Indole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add acetic acid (1.1 eq).

-

To this stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Coupling Agent:

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

-

A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and stir for 3-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off the precipitated DCU.

-

Wash the filtrate with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-Acetyl-1H-indole-5-carboxylic acid.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the acetyl methyl protons, and the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.2 | broad singlet |

| Indole Protons (Ar-H) | 6.0 - 8.5 | multiplet |

| Acetyl Methyl (-COCH₃) | ~2.7 | singlet |

Note: The exact chemical shifts of the indole protons will be influenced by the electronic effects of the acetyl and carboxylic acid groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the indole ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 185 |

| Acetyl Carbonyl (-C OCH₃) | 165 - 175 |

| Indole Carbons (Ar-C) | 100 - 140 |

| Acetyl Methyl (-C H₃) | 20 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups and the O-H bond of the carboxylic acid.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 3300 - 2500 | Broad, Strong |

| N-Acetyl C=O Stretch | ~1700 | Strong |

| Carboxylic Acid C=O Stretch | ~1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

Note: The N-acetyl carbonyl stretch is typically at a higher wavenumber than an amide carbonyl due to the electronic nature of the indole nitrogen.[4]

Mass Spectrometry

In mass spectrometry, the fragmentation pattern of 1-Acetyl-1H-indole-5-carboxylic acid is expected to show characteristic losses. The presence of the acetyl group is typically confirmed by the loss of a methyl radical (15 Da) followed by the loss of carbon monoxide (28 Da).[5] The fragmentation of the carboxylic acid may involve the loss of a hydroxyl radical (17 Da) or the entire carboxyl group (45 Da).[6]

Biological Activity and Therapeutic Potential: A Forward Look

While no specific biological activities have been reported for 1-Acetyl-1H-indole-5-carboxylic acid, the indole-5-carboxylic acid scaffold is a component of numerous biologically active molecules. This suggests that the title compound could be a valuable probe or lead compound in various therapeutic areas.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Derivatives of 1-arylsulfonyl-1H-indole-5-carboxylic acid have been identified as potent histone deacetylase (HDAC) inhibitors with antitumor activity.[7] The 5-carboxamide group in these analogs acts as a zinc-binding group, crucial for HDAC inhibition. It is plausible that 1-Acetyl-1H-indole-5-carboxylic acid could serve as a precursor or a simplified analog for the development of novel HDAC inhibitors.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Indole-5-carboxylic acids with 3-aryloxy-2-oxopropyl residues at the 1-position are potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes.[8] The carboxylic acid at the 5-position is a key pharmacophoric element. The N-acetyl group in 1-Acetyl-1H-indole-5-carboxylic acid could modulate the electronic and steric properties of the indole ring, potentially influencing its interaction with the cPLA2α active site.

Xanthine Oxidase Inhibition

Recent studies have shown that derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid are potent xanthine oxidase inhibitors, with potential applications in the treatment of gout and hyperuricemia. The indole moiety plays a significant role in the binding of these inhibitors to the enzyme. This highlights another potential avenue for the biological evaluation of 1-Acetyl-1H-indole-5-carboxylic acid and its derivatives.

A Versatile Building Block in Medicinal Chemistry

Beyond its potential intrinsic activity, 1-Acetyl-1H-indole-5-carboxylic acid is a valuable synthetic intermediate. The carboxylic acid group can be readily converted to a variety of other functional groups, such as esters, amides, and alcohols, allowing for the generation of diverse chemical libraries for high-throughput screening. The N-acetyl group serves as a protecting group for the indole nitrogen, which can be removed under basic conditions to allow for further functionalization at that position.[2]

Conclusion

1-Acetyl-1H-indole-5-carboxylic acid, while not extensively studied, represents a molecule of significant interest to the chemical and pharmaceutical sciences. Its straightforward synthesis from readily available starting materials, combined with the proven biological relevance of the indole-5-carboxylic acid scaffold, makes it a compelling target for further investigation. This technical guide provides a foundational understanding of its properties, a practical approach to its synthesis, and a forward-looking perspective on its potential applications in drug discovery. Researchers are encouraged to explore the synthesis and biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.

References

- Bremner, J. B., Samosorn, S., & Ambrus, J. I. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthesis, 2004(16), 2653–2658.

- Chemical Synthesis Database. (2025, May 20).

- Request PDF. (2025, August 7). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.

- Rao's College of Pharmacy. (2016, June 23).

- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- LibreTexts. (2023, May 24). IR Spectrum of Carboxylic Acids and Alcohols.

- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91-94.

- Chemical Synthesis Database. (2025, May 20). 3-acetyl-1H-indole-5-carboxylic acid. ChemSynthesis.

- Chuang, H. Y., Chen, C. S., & Chen, C. S. (2012). Synthesis and biological evaluation of 1-arylsulfonyl-5-(N-hydroxyacrylamide) indoles as potent histone deacetylase inhibitors with antitumor activity in vivo. Journal of medicinal chemistry, 55(17), 7846-7857.

- ResearchGate. (n.d.).

- Catino, A. J., Nichols, J. M., Fors, B. P., & Doyle, M. P. (2009). Single flask synthesis of N-acylated indoles by catalytic dehydrogenative coupling with primary alcohols. Organic letters, 11(16), 3546-3549.

- OpenStax. (2023, September 20). 21.

- Sigma-Aldrich. (n.d.). 3-acetyl-1H-indole-5-carboxylic acid.

- ChemicalBook. (n.d.). 1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER synthesis.

- PubChem. (n.d.). 1H-Indole-5-carboxylic acid.

- MilliporeSigma. (n.d.). Indole-5-carboxylic acid 99 1670-81-1.

- Google Patents. (2009, December 3). WO 2009/144554 A1.

- Echemi. (n.d.). 1H-Indole-5-carboxylic acid.

- ResearchGate. (2025, August 10). (PDF)

- Loo, R. R. O., & Ogorzalek Loo, R. (2008). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(7), 947-956.

- Chemistry LibreTexts. (2023, August 29).

- Vibrant Pharma Inc. (n.d.). 1-Acetyl-1H-indole-5-carbaldehyde.

- Reßing, N., Wurl, M., & Steinhilber, D. (2007). 1-(3-Aryloxy-2-oxopropyl)-1H-indole-5-carboxylic acids and 5-carbamoylindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: bioisosteric replacement of the carboxylic acid and carboxamide moiety. Bioorganic & medicinal chemistry, 15(8), 2884-2895.

- ChemicalBook. (n.d.). Indole-5-carboxylic acid(1670-81-1) 1H NMR spectrum.

- PubChemLite. (n.d.). 1-acetyl-2,3-dihydro-1h-indole-5-carboxylic acid.

- YouTube. (2023, January 25).

- PLOS One. (2013).

- UCLA. (n.d.). IR Absorption Table.

- University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts.

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Oregon State University. (2022, March 9). 1H NMR Chemical Shift.

- European Patent Office. (2019, December 11).

- MDPI. (1989, December 11). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus.

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

- Avantor. (n.d.). Indole-5-carboxylic acid 98%.

- De Gruyter. (2017, November 18).

- Semantic Scholar. (2023, April 26).

- ResearchGate. (2025, August 6). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl)

- SIELC Technologies. (2018, May 16). Indole-5-carboxylic acid.

- PubChemLite. (n.d.). 1h-indole-5-carboxylic acid, 2-[[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]carbonyl]-, phenylmethyl ester.

Sources

- 1. 3-acetyl-1H-indole-5-carboxylic acid | 444991-59-7 [sigmaaldrich.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(5-Carboxy- and 5-carbamoylindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: bioisosteric replacement of the carboxylic acid and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 1-Acetyl-1H-indole-5-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-Acetyl-1H-indole-5-carboxylic acid, a key consideration for its application in pharmaceutical and chemical research. In the absence of extensive empirical data for this specific molecule, this document synthesizes theoretical principles, data from analogous structures, and detailed experimental protocols to empower researchers in drug development and formulation. We will explore the molecular characteristics of 1-Acetyl-1H-indole-5-carboxylic acid that govern its solubility, introduce predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provide a robust, step-by-step methodology for experimental solubility determination. This guide is intended to be a practical resource for scientists and researchers, offering both a theoretical framework and actionable laboratory procedures.

Introduction: The Significance of Solubility in Drug Development

1-Acetyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in pharmacologically active molecules.[1] The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[2] A thorough understanding of the solubility profile of 1-Acetyl-1H-indole-5-carboxylic acid in a range of organic solvents is therefore not merely an academic exercise but a critical step in its development pathway.

This guide will provide a multi-faceted approach to understanding and determining the solubility of this compound, addressing the needs of researchers in early-stage discovery through to process development.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 1-Acetyl-1H-indole-5-carboxylic acid possesses several key functional groups that dictate its interactions with various solvents:

-

Indole Ring System: The bicyclic aromatic structure of the indole core is largely non-polar and capable of engaging in π-π stacking interactions.[3]

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar and protic solvents.

-

Acetyl Group (-COCH₃): The acetyl group introduces a degree of polarity and a hydrogen bond acceptor site (the carbonyl oxygen).

The interplay of these features results in a molecule with a complex solubility behavior, likely exhibiting limited solubility in purely non-polar solvents and enhanced solubility in solvents that can engage in hydrogen bonding and polar interactions.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a powerful predictive tool for solvent screening and for understanding the underlying physical chemistry of solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle of "like dissolves like" and deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[4][5] Each solvent and solute can be described by a unique set of these three parameters, placing them as a point in "Hansen space". The closer two points are in this space, the more likely they are to be miscible.[6]

The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value suggests a higher likelihood of solubility.

While specific HSP values for 1-Acetyl-1H-indole-5-carboxylic acid are not published, values for the parent indole structure are available (δd: 20.5, δp: 7.5, δh: 6.5 MPa⁰.⁵).[7] The addition of the acetyl and carboxylic acid groups would be expected to increase the δp and δh values, shifting its position in Hansen space.

Table 1: Hansen Solubility Parameters for Select Organic Solvents

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

Data compiled from various sources for illustrative purposes.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[8] It starts with a quantum chemical calculation of a molecule in a virtual conductor, which generates a screening charge density on the molecular surface.[9] This information is then used in a statistical mechanics framework to predict the chemical potential of the solute in a given solvent, and thus its solubility.[10][11]

Recent advancements have combined COSMO-RS with machine learning to enhance predictive accuracy, especially for complex molecules in aqueous solutions.[2] While a full COSMO-RS calculation is beyond the scope of this guide, it represents a state-of-the-art computational approach for solubility prediction in the absence of experimental data.

Expected Solubility Profile Based on Analogous Compounds

While specific data for 1-Acetyl-1H-indole-5-carboxylic acid is scarce, we can infer its likely solubility behavior by examining related indole derivatives.

-

Indole-5-carboxylic acid: The parent compound is reported to be soluble in ethanol (50 mg/ml), dimethyl sulfoxide, and methanol.[12] This suggests that solvents capable of hydrogen bonding are effective.

-

Other Indole Derivatives: Studies on novel indole derivatives have shown them to be soluble in common organic solvents like THF and DMF, but insoluble in water.[13]

Based on this, 1-Acetyl-1H-indole-5-carboxylic acid is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols like methanol and ethanol. Its solubility in non-polar solvents such as hexane is anticipated to be poor.

Table 2: Predicted Qualitative Solubility of 1-Acetyl-1H-indole-5-carboxylic Acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Poor | Dominated by non-polar indole ring, but polar groups hinder dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Carbonyl groups can act as H-bond acceptors. |

| Polar Aprotic (High Polarity) | DMSO, DMF | Good to Excellent | Strong dipole moments and ability to accept hydrogen bonds. |

| Polar Protic | Methanol, Ethanol | Good | Capable of hydrogen bonding with the carboxylic acid and acetyl groups. |

| Aqueous | Water | Poor | The non-polar indole backbone likely dominates, leading to low water solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

1-Acetyl-1H-indole-5-carboxylic acid (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1-Acetyl-1H-indole-5-carboxylic acid in a suitable solvent (in which it is freely soluble, e.g., DMSO) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid 1-Acetyl-1H-indole-5-carboxylic acid to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the test solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to ensure thorough mixing.

-

-

Sampling:

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-Acetyl-1H-indole-5-carboxylic acid in organic solvents. While specific experimental data for this compound is not yet widely available, the theoretical principles of Hansen Solubility Parameters and COSMO-RS, combined with data from analogous indole derivatives, provide a strong basis for predicting its solubility behavior. The detailed experimental protocol provided herein offers a robust methodology for obtaining precise and reliable solubility data.

For researchers and drug development professionals, a systematic approach combining theoretical prediction with experimental verification is recommended. Future work should focus on the experimental determination of the solubility of 1-Acetyl-1H-indole-5-carboxylic acid in a diverse range of pharmaceutically relevant solvents and the subsequent development of a comprehensive database of its physicochemical properties. Such data will be invaluable for the rational design of formulations and for advancing the development of this and other promising indole-based therapeutic agents.

References

- Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224-2235.

- Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147.

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

-

Klamt, A., et al. (2003). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

-

Chemical Synthesis Database. (2025, May 20). methyl 1-acetyl-1H-indole-5-carboxylate. [Link]

-

PubChemLite. (n.d.). 1-acetyl-2,3-dihydro-1h-indole-5-carboxylic acid. [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

-

SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. [Link]

-

PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

- Moghadam, A., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 575-583.

- Wang, Y., et al. (2023).

- Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. (n.d.). pubs.rsc.org.

-

MDPI. (2023, June 25). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. [Link]

-

Wikipedia. (n.d.). Indole. [Link]

-

PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

ResearchGate. (2015, August 5). Synthesis of Indole and Its Derivatives in Water. [Link]

-

Chemical Synthesis Database. (2025, May 20). 3-acetyl-1H-indole-5-carboxylic acid. [Link]

-

Reddit. (2023, March 9). carboxylic acid solubility + TLC. [Link]

Sources

- 1. Indole Antitumor Agents in Nanotechnology Formulations: An Overview [mdpi.com]

- 2. approcess.com [approcess.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. scm.com [scm.com]

- 9. zenodo.org [zenodo.org]

- 10. d-nb.info [d-nb.info]

- 11. ACP - Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,Ï-dicarboxylic acids using COSMOtherm [acp.copernicus.org]

- 12. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]

- 13. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Electronic Properties and Reactivity of the Acetyl Group in Indole-5-Carboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][2] The functionalization of this privileged scaffold allows for the fine-tuning of its physicochemical and biological properties. This technical guide provides a detailed examination of the electronic and reactivity consequences of introducing an acetyl group to the indole-5-carboxylic acid framework, a common building block in drug discovery. We will dissect the distinct effects arising from acetylation at the indole nitrogen (N1) versus the electron-rich C3 position. This analysis will cover the underlying electronic principles, their manifestation in spectroscopic data, and their profound impact on the molecule's reactivity in key synthetic transformations. The protocols and insights presented herein are designed to equip researchers with the foundational knowledge required to strategically manipulate this versatile scaffold in the development of novel chemical entities.

Introduction: The Indole-5-Carboxylic Acid Scaffold

The indole ring system, an aromatic fusion of benzene and pyrrole, is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin.[3] Its unique electronic structure, characterized by a 10-π electron system, makes it highly reactive towards electrophiles, particularly at the C3 position.[4][5] The introduction of a carboxylic acid at the 5-position appends a crucial functional handle that is both an electron-withdrawing group and a versatile point for synthetic elaboration through nucleophilic acyl substitution.

When an acetyl group (–COCH₃) is introduced, its position dictates its electronic influence. This guide will focus on two primary, synthetically accessible isomers:

-

1-Acetyl-indole-5-carboxylic acid (N-Acetylated): Here, the acetyl group is attached to the indole nitrogen. This modification removes the N-H proton, a key hydrogen bond donor, and places the electron-withdrawing acetyl group in direct conjugation with the pyrrole ring's lone pair.

-

3-Acetyl-indole-5-carboxylic acid (C3-Acetylated): In this isomer, the acetyl group occupies the nucleophilic C3 position. This is a result of electrophilic substitution and places the acetyl group in a position to exert strong electronic effects on both the pyrrole and benzene rings.[6]

Understanding the distinct electronic and reactivity profiles of these two isomers is paramount for their effective utilization in synthetic and medicinal chemistry programs.

Synthesis of Acetylated Indole-5-Carboxylic Acid Isomers

The regioselective synthesis of either the N-acetyl or C3-acetyl isomer requires distinct strategic approaches. The choice of conditions directly exploits the intrinsic reactivity of the indole nucleus.

Experimental Protocol 1: N-Acetylation to Yield 1-Acetyl-indole-5-carboxylic acid

N-acetylation involves the acylation of the indole nitrogen. This is typically achieved by deprotonating the weakly acidic N-H proton with a base to form the more nucleophilic indole anion, which then reacts with an acetylating agent.[7] Alternatively, direct coupling methods can be employed.

Methodology: DCC/DMAP Mediated Coupling

This method provides a mild and efficient route, avoiding harsh bases. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid of acetic acid, and 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst.[8]

Step-by-Step Protocol:

-

Dissolution: Dissolve indole-5-carboxylic acid (1.0 eq.) and acetic acid (1.1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: Add DMAP (0.1 eq.) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

DCC Addition: Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The presence of an electron-withdrawing group at C-5, like the carboxylic acid, increases the acidity of the indole N-H, facilitating its reaction.[7] DCC is essential for activating the acetic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to attack by the indole nitrogen.[9]

Experimental Protocol 2: C3-Acetylation via Friedel-Crafts Acylation

C3-acetylation is a classic electrophilic aromatic substitution reaction. The indole ring is sufficiently electron-rich to react with acetylating agents under Lewis acid or protic acid catalysis.[10]

Methodology: Acetic Anhydride in Acetic Acid

This established method provides good yields for C3-acetylation without requiring strong Lewis acids that can cause polymerization of the indole.[11]

Step-by-Step Protocol:

-

Reaction Setup: Suspend indole-5-carboxylic acid (1.0 eq.) in a mixture of acetic anhydride and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours. The reaction should become homogeneous as it proceeds.

-

Monitoring: Monitor the formation of the product by TLC.

-

Cooling & Precipitation: After completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove residual acetic acid and anhydride.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-acetyl-indole-5-carboxylic acid.

Causality: Electrophilic substitution on the indole ring preferentially occurs at C3 because the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance, allowing for delocalization of the positive charge onto the nitrogen atom.[5]

Impact on Acidity and Spectroscopic Properties

The electron-withdrawing nature of the acetyl group has predictable consequences on the acidity of the carboxylic acid and the chemical shifts observed in NMR spectroscopy.

-

Acidity (pKa): By pulling electron density away from the carboxylate group, the acetyl substituent stabilizes the conjugate base (–COO⁻), thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa). This effect is expected to be significant in both isomers compared to the parent indole-5-carboxylic acid.

-

Spectroscopic Signatures: The electronic changes are directly observable via spectroscopic methods.

| Property | Parent Indole-5-COOH | 1-Acetyl-indole-5-COOH | 3-Acetyl-indole-5-COOH | Rationale |

| Carboxyl Proton ¹H NMR (δ) | ~12.0 ppm | >12.0 ppm | >12.0 ppm | Deshielding due to increased acidity. |

| Aromatic Protons ¹H NMR (δ) | Standard indole pattern | Downfield shift | Significant downfield shift, especially for H2 and H4 | Electron withdrawal deshields all ring protons. The effect is pronounced on protons ortho/para to the acetyl group. |

| Indole N-H Proton ¹H NMR (δ) | ~11.5 ppm | Absent | >11.5 ppm | The C3-acetyl group strongly deshields the N-H proton. [10] |

| Acetyl C=O IR Stretch (cm⁻¹) | N/A | ~1710-1720 cm⁻¹ | ~1630-1640 cm⁻¹ | N-acetyl carbonyls have less single-bond character and appear at higher frequencies. C3-acetyl carbonyls are highly conjugated, lowering their frequency. [10] |

| Carboxyl C=O IR Stretch (cm⁻¹) | ~1680 cm⁻¹ | >1680 cm⁻¹ | >1680 cm⁻¹ | Electron withdrawal increases the double bond character and frequency. |

Modulation of Chemical Reactivity

The introduction of a deactivating acetyl group fundamentally alters the reactivity of both the indole ring and the carboxylic acid functional group.

Reactivity toward Electrophilic Aromatic Substitution

The indole ring is strongly activated towards electrophilic attack. However, the presence of two electron-withdrawing groups (acetyl and carboxyl) significantly deactivates the ring.

-

Reactivity: Both acetylated isomers will be substantially less reactive than the parent indole-5-carboxylic acid towards electrophiles like nitrating or halogenating agents. Harsher reaction conditions will be required.

-

Directing Effects: Predicting the site of a subsequent electrophilic substitution requires considering the combined directing effects of the existing groups.

-

In the 1-acetyl isomer, the deactivating effect is spread across the ring. Substitution, if forced, would likely occur at the C3 position, which is the inherently most reactive site, though the reaction would be sluggish.

-

In the 3-acetyl isomer, the C3 position is blocked. The powerful deactivating effect of the C3-acetyl group will direct incoming electrophiles to the benzene portion of the ring, likely at the C6 position, avoiding positions adjacent to the existing deactivating groups.

-

Reactivity of the Carboxylic Acid Group

The primary reaction of the carboxylic acid is nucleophilic acyl substitution to form esters, amides, etc. [12]This reaction proceeds via a tetrahedral intermediate. [12][13] The electron-withdrawing acetyl group enhances the electrophilicity of the carbonyl carbon of the carboxylic acid. This is because it pulls electron density away, making the carbon more partially positive and thus more susceptible to nucleophilic attack. Consequently, both the 1-acetyl and 3-acetyl isomers should be more reactive towards nucleophilic acyl substitution than the parent indole-5-carboxylic acid.

Experimental Protocol 3: Amide Formation from 3-Acetyl-indole-5-carboxylic acid

This protocol details the coupling of 3-acetyl-indole-5-carboxylic acid with a primary amine (e.g., benzylamine) using a standard peptide coupling reagent, which is necessary to activate the carboxylic acid. [9] Methodology: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-acetyl-indole-5-carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Amine and Base Addition: Add the primary amine (e.g., benzylamine, 1.1 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

-

HATU Addition: Add HATU (1.2 eq.) to the mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography or recrystallization.

Self-Validation: The success of this protocol relies on the effective activation of the carboxylic acid by HATU into a highly reactive activated ester. The base (DIPEA) is crucial to neutralize the hexafluorophosphate salt formed and to ensure the amine nucleophile remains in its free, unprotonated state. The enhanced electrophilicity of the carbonyl carbon in the acetylated starting material facilitates a more rapid and efficient coupling compared to the non-acetylated analogue.

Conclusion

The introduction of an acetyl group to the indole-5-carboxylic acid scaffold is a powerful strategy for modulating its electronic landscape and chemical reactivity.

-

N-Acetylation removes the N-H hydrogen bond donor and deactivates the entire ring system through strong electronic withdrawal, while enhancing the reactivity of the C5-carboxylic acid.

-

C3-Acetylation blocks the most nucleophilic position, deactivates the ring towards further electrophilic attack, increases the acidity of the N-H proton, and similarly enhances the reactivity of the carboxylic acid.

A thorough understanding of these positional and electronic effects, verifiable through the spectroscopic and reactivity data presented, is essential for medicinal chemists and synthetic researchers. This knowledge enables the rational design of synthetic routes and the deliberate tuning of molecular properties to achieve desired biological activities and pharmacokinetic profiles. By leveraging these principles, the acetylated indole-5-carboxylic acid framework can be effectively employed as a versatile platform for the development of complex and potent therapeutic agents.

References

-

MDPI. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Available at: [Link]

-

Garg, N. K., et al. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles | Request PDF. Available at: [Link]

-

Ibrahim, M. N. (2015). Studies on Acetylation of Indoles. ResearchGate. Available at: [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

Liu, Z., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Available at: [Link]

-

Rana, M., et al. (2020). Nonlinear optical responses of organic based indole derivative: an experimental and computational study. ResearchGate. Available at: [Link]

-

Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles. Available at: [Link]

-

MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

-

Thomson, R. J., & Trost, B. M. (2008). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Organic letters. Available at: [Link]

-

ResearchGate. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Available at: [Link]

-

Moody, C. J., & Fray, M. J. (1989). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles1. The Journal of Organic Chemistry. Available at: [Link]

-

Ranjan, R. (n.d.). B.Sc. Semester-VI Organic Chemistry Paper-XIV. Available at: [Link]

-

ResearchGate. (n.d.). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling | Request PDF. Available at: [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

-

ResearchGate. (n.d.). An experimental and theoretical study on the electrostatic effect of an appended cationic group on electronic properties of aromatic systems | Request PDF. Available at: [Link]

-

SlidePlayer. (n.d.). Heterocyclic Chemistry. Available at: [Link]

-

Heterocycles. (2003). electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. Available at: [Link]

-

ACS Publications. (n.d.). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. Available at: [Link]

-

KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II. Available at: [Link]

-

Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Hammett equation. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides:. Available at: [Link]

-

MDPI. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Available at: [Link]

-

Hunter, C. A., et al. (2005). Electrostatic Control of Aromatic Stacking Interactions. Journal of the American Chemical Society. Available at: [Link]

-

OChemProf. (2021). 27.04 A Survey of Hammett Substituent Constants. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. Available at: [Link]

-

ResearchGate. (n.d.). Steric and Electronic Properties of Indole‐Derived CAAC Ligands. Available at: [Link]

-

Wikipedia. (n.d.). Acetyl group. Available at: [Link]

-

University of Salahaddin. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]

-

MDPI. (2024). Exploring Aromaticity Effects on Electronic Transport in Cyclo[n]carbon Single-Molecule Junctions. Available at: [Link]

-

Taylor & Francis Online. (2023). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Available at: [Link]

-

MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Available at: [Link]

-

Stenutz. (n.d.). Hammett substituent constants. Available at: [Link]

-

RSC Publishing. (n.d.). Estimation of electronic effects in aromatic systems. Available at: [Link]

-

National Institutes of Health. (n.d.). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Available at: [Link]

-

PubMed. (2021). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. Available at: [Link]

-

University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Available at: [Link]

-

OpenOChem Learn. (n.d.). Electrophilicity of Carboxylic Acids Derivatives. Available at: [Link]

Sources

- 1. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 12. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

History and discovery of acetyl-substituted indole carboxylic acids

An In-Depth Technical Guide to the History and Discovery of Acetyl-Substituted Indole Carboxylic Acids

Abstract

The indole scaffold represents one of the most significant "privileged structures" in medicinal chemistry, giving rise to a vast array of therapeutic agents. Among these, acetyl-substituted indole carboxylic acids have carved out a particularly noteworthy history, beginning with the landmark discovery of Indomethacin. This guide provides a comprehensive exploration of the historical context, discovery, and scientific evolution of this important class of compounds. We will delve into the pioneering research that led to their identification, the elucidation of their primary mechanism of action as cyclooxygenase (COX) inhibitors, and the subsequent structure-activity relationship studies that have guided further drug development. Furthermore, this document will detail key synthetic methodologies, explore the expansion of their therapeutic applications beyond inflammation, and offer insights into modern research directions. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this enduring and versatile class of molecules.

Introduction: The Emergence of a Privileged Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous structural motif in a multitude of natural products and synthetic compounds of profound biological importance. Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin underscores its fundamental role in mammalian biochemistry.[1][2] The unique electronic properties of the indole nucleus and its ability to participate in various non-covalent interactions make it an ideal scaffold for designing ligands that can bind to a wide range of biological targets.[1][3] This inherent versatility has established the indole as a "privileged structure" in drug discovery, a concept that describes molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target. Consequently, indole derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][4][5]

The Dawn of an Era: The Discovery of Indomethacin

The mid-20th century saw a pressing need for more effective and potent anti-inflammatory drugs to manage debilitating conditions like rheumatoid arthritis. While corticosteroids were available, their long-term use was associated with severe side effects. This therapeutic gap spurred a concerted effort in the pharmaceutical industry to discover novel non-steroidal anti-inflammatory drugs (NSAIDs).

In 1963, a team of scientists at Merck led by Dr. Tsung-Ying Shen achieved a major breakthrough with the discovery of Indomethacin.[6][7] This compound, chemically described as 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, emerged from a rational drug design program aimed at developing potent anti-inflammatory agents.[1][8] Indomethacin was approved for use in the United States by the FDA in 1965 and quickly became a cornerstone in the treatment of inflammatory disorders.[6][8][9] Its discovery not only provided a much-needed therapeutic option but also established the indole-3-acetic acid framework as a viable template for a new generation of NSAIDs, including other acetic acid derivatives like diclofenac and sulindac which were also developed during the 1960s.[8][9]

Unraveling the Mechanism of Action

The initial pharmacological success of Indomethacin was based on its observed anti-inflammatory, analgesic, and antipyretic effects. However, the precise molecular mechanism remained elusive for several years. The pivotal moment came in 1971, when John Vane and his colleagues published their groundbreaking work demonstrating that aspirin-like drugs, including Indomethacin, inhibit the biosynthesis of prostaglandins.[6]

Prostaglandins are lipid autacoids derived from arachidonic acid that act as key mediators of inflammation, pain, and fever.[10][11] The enzyme responsible for the conversion of arachidonic acid to prostaglandins is cyclooxygenase (COX).[10][11] Indomethacin was found to be a potent, non-selective, and reversible inhibitor of both major isoforms of this enzyme: COX-1 and COX-2.[6][9][12]

-

COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that have homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[12][13]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[12][13]

The therapeutic anti-inflammatory and analgesic effects of Indomethacin are primarily attributed to its inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely due to the concurrent inhibition of the protective COX-1 isoform.[10][11][13]

Caption: Mechanism of action of Indomethacin via COX inhibition.

Beyond its primary action on COX enzymes, research has suggested that Indomethacin may possess other mechanisms of action. For instance, it has been shown to inhibit phospholipase A2, the enzyme that releases arachidonic acid from cell membranes, and to activate the NRF2 transcription factor, which is involved in the antioxidant response.[9] These additional activities may contribute to its overall pharmacological profile.

Synthetic Strategies for Acetyl-Substituted Indole Carboxylic Acids

The synthesis of indole derivatives is a well-established field in organic chemistry. A variety of methods can be employed to construct the core indole nucleus and introduce the desired substituents. For compounds like Indomethacin, a common approach involves the Fischer indole synthesis as a key step.

Representative Synthetic Protocol: Synthesis of an Indole-3-Acetic Acid Derivative

This protocol outlines a general, multi-step synthesis representative of the methods used to create indole-3-acetic acid derivatives.

Step 1: Fischer Indole Synthesis of a Phenylhydrazone

-

Reactants: 4-Methoxyphenylhydrazine hydrochloride and a suitable ketone (e.g., levulinic acid).

-

Procedure:

-

Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

-

Add the ketone (1.1 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude phenylhydrazone can be purified by recrystallization or used directly in the next step.

-

-

Causality: This step forms the crucial C-N bond and sets the stage for the cyclization to form the indole ring. The choice of substituted phenylhydrazine and ketone determines the final substitution pattern on the indole.

Step 2: Cyclization to form the Indole Ring

-

Reactants: The phenylhydrazone from Step 1.

-

Procedure:

-

Add the crude phenylhydrazone to a solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

Heat the mixture at 80-100 °C for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the indole product.

-

Filter the solid, wash with water, and dry. Purify by column chromatography if necessary.

-

-

Causality: The acidic conditions promote a[8][8]-sigmatropic rearrangement followed by aromatization to form the thermodynamically stable indole nucleus.

Step 3: N-Acylation

-

Reactants: The synthesized indole-3-acetic acid ester and an acylating agent (e.g., 4-chlorobenzoyl chloride).

-

Procedure:

-

Dissolve the indole derivative (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C to deprotonate the indole nitrogen.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the acylating agent (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-acylated product by column chromatography.

-

-

Causality: The highly nucleophilic indole anion generated by the strong base readily attacks the electrophilic carbonyl carbon of the acyl chloride, forming the N-acyl bond.

Step 4: Hydrolysis of the Ester

-

Reactants: The N-acylated indole-3-acetic acid ester.

-

Procedure:

-

Dissolve the ester in a mixture of a solvent like tetrahydrofuran (THF) and water.

-

Add a base such as lithium hydroxide or sodium hydroxide (2-3 eq).

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

-

Causality: The hydroxide ions act as nucleophiles, attacking the ester carbonyl and leading to the formation of the carboxylate salt, which upon acidification yields the final carboxylic acid product.

Caption: General workflow for the synthesis of an acetyl-substituted indole carboxylic acid.

Structure-Activity Relationship (SAR) Studies

Following the discovery of Indomethacin, extensive SAR studies were conducted to understand how different structural modifications affect its anti-inflammatory activity. These studies provided crucial insights for the design of new analogues with improved potency and safety profiles.

| Structural Position | Modification | Impact on COX Inhibition & Anti-inflammatory Activity | Reference |

| N-1 Position | The p-chlorobenzoyl group is crucial for high potency. Other aromatic or heteroaromatic acyl groups are generally less effective. | The benzoylated indole nitrogen holds the two aromatic rings in the correct orientation for optimal binding within the COX active site. | [10] |

| C-2 Position | A methyl group at this position is optimal. Larger alkyl groups or its absence reduces activity. | The methyl group prevents free rotation around the C-N bond, maintaining the conformation required for COX binding. | [10] |

| C-3 Position | The acetic acid side chain is essential. Changing the length of the alkyl chain or modifying the carboxyl group diminishes activity. | The carboxylic acid group is believed to form a key ionic interaction with a positively charged residue (e.g., Arginine) in the COX active site. | [13] |

| C-5 Position | A methoxy group enhances activity. Other small, electron-donating groups are also favorable. | This substituent likely improves the overall electronic properties of the indole ring for better enzyme interaction. | [8] |

These SAR findings underscore the specific structural requirements for potent COX inhibition by this class of compounds. The combination of the N-acyl group, the C-2 methyl group, and the C-3 acetic acid side chain creates a molecular architecture that fits snugly into the active site of the COX enzymes.

Therapeutic Applications Beyond Inflammation

While initially developed as an anti-inflammatory agent, the therapeutic utility of Indomethacin and related compounds has expanded over time.

-

Headache Disorders: Indomethacin is remarkably effective for a group of headache syndromes known as "indomethacin-responsive headaches," which include paroxysmal hemicrania and hemicrania continua.[8][9] The mechanism in these conditions is thought to involve its potent vasoconstrictive effects on cerebral blood vessels, mediated through the inhibition of prostaglandin synthesis.

-

Oncology: The indole scaffold is a prominent feature in many anticancer agents.[1] Some indole carboxylic acid derivatives have been investigated for their ability to inhibit tubulin polymerization, a mechanism similar to that of some established chemotherapy drugs.[4] Others have been designed as inhibitors of histone deacetylases (HDACs) or various protein kinases, which are often dysregulated in cancer cells.[4][14]

-

Antiviral Activity: Certain indole derivatives, including some with a carboxylic acid moiety, have been explored as potential antiviral agents.[5] For example, some compounds have shown inhibitory activity against the hepatitis C virus (HCV) and influenza viruses.[5]

-

Other Applications: Indomethacin has also been used clinically to delay premature labor by reducing uterine contractions and to treat patent ductus arteriosus in premature infants.[6]

Modern Perspectives and Future Directions

The major limitation of traditional NSAIDs like Indomethacin is their propensity to cause gastrointestinal side effects due to the inhibition of COX-1. This led to the development of a new generation of NSAIDs that selectively inhibit COX-2. While these "coxibs" offer improved gastrointestinal safety, some have been associated with an increased risk of cardiovascular events, highlighting the complex physiological roles of the different prostaglandin pathways.

Current research in the field of indole carboxylic acids is focused on several key areas:

-

Developing compounds with a balanced COX-1/COX-2 inhibition profile or with additional mechanisms of action to improve the overall risk-benefit ratio.

-

Designing multi-target ligands that can modulate several pathways involved in a disease process. For example, a single molecule might be designed to inhibit both COX enzymes and other inflammatory targets.

-

Exploring novel therapeutic applications for the indole scaffold, leveraging its versatility to target a wide range of diseases.[1][4]

The enduring legacy of acetyl-substituted indole carboxylic acids is a testament to the power of rational drug design and the importance of understanding fundamental disease mechanisms.

Conclusion

The journey of acetyl-substituted indole carboxylic acids, from the serendipitous discovery of Indomethacin to the ongoing development of sophisticated, multi-target agents, represents a significant chapter in the history of pharmacology. These compounds not only revolutionized the treatment of inflammatory diseases but also provided invaluable tools for understanding the role of prostaglandins in health and disease. The indole scaffold continues to be a fertile ground for drug discovery, and the lessons learned from this class of molecules will undoubtedly continue to inspire the development of new and improved therapies for a wide range of human ailments.

References

-

IJMS | Special Issue : 60th Anniversary from Indomethacin Approval: New Insights into the Mechanism of Action - MDPI. [Link]

-

Indometacin - Bionity. [Link]

-

Indomethacin | C19H16ClNO4 | CID 3715 - PubChem - NIH. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. [Link]

-

NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). [Link]

-

Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. [Link]

-

The discovery of indomethacin and the proliferation of NSAIDs | Semantic Scholar. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - Arkivoc. [Link]

-

Examples of natural products and pharmaceuticals with indole or indole carboxylic acid core highlighted - ResearchGate. [Link]

-

Indomethacin - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. [Link]

-

Full article: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - Taylor & Francis. [Link]

-

Nonsteroid Anti-Inflammatory Drugs Inhibit Both the Activity and the Inflammation-Induced Expression of Acid-Sensing Ion Channels in Nociceptors | Journal of Neuroscience. [Link]

-

Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. [Link]

-

3-Substituted indole: A review - International Journal of Chemical Studies. [Link]

-

A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H. [Link]

-

Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA - SciSpace. [Link]

-

Nonsteroidal anti-inflammatory drug - Wikipedia. [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. [Link]

-

Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed. [Link]

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 2. chemijournal.com [chemijournal.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indometacin [bionity.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Amide Bond Formation with 1-Acetyl-1H-indole-5-carboxylic acid

Abstract & Introduction

The synthesis of indole-5-carboxamides is a cornerstone in the development of kinase inhibitors, GPCR ligands, and antiviral agents. 1-Acetyl-1H-indole-5-carboxylic acid represents a critical building block where the N-acetyl group serves a dual purpose: it acts as a protecting group to prevent N-alkylation side reactions and modulates the electron density of the indole core, stabilizing it against oxidative degradation.

However, the electron-withdrawing nature of the N-acetyl moiety, combined with the poor solubility of the indole-carboxylic acid scaffold, presents specific challenges in amide coupling. Standard protocols often fail due to incomplete conversion or N-deacetylation during workup.

This Application Note provides validated protocols for coupling 1-Acetyl-1H-indole-5-carboxylic acid with diverse amines (aliphatic, aromatic, and heteroaromatic). We prioritize T3P® (Propylphosphonic anhydride) and HATU chemistries to ensure high yields and purity.

Critical Chemical Considerations

Substrate Analysis[1]

-

Electronic Effects: The N-acetyl group at position 1 pulls electron density from the pyrrole ring. While this prevents electrophilic attacks at C3, it renders the C5-carboxylic acid slightly more acidic and the overall molecule less nucleophilic.

-

Stability: The N-acetyl bond is susceptible to hydrolysis under strong basic conditions (pH > 12) or in the presence of strong nucleophiles (e.g., hydrazine, hydroxylamine). Avoid using NaOH or LiOH during workup.

-

Solubility: This substrate exhibits poor solubility in DCM and Toluene. Polar aprotic solvents (DMF, DMA, NMP) are required for homogeneous reaction mixtures.

Reagent Selection Matrix

| Reagent | Mechanism Type | Recommended For | Pros | Cons |

| T3P (50% in EtOAc/DMF) | Anhydride formation | Scale-up, Green Chemistry | Water-soluble byproducts, low epimerization, easy workup. | Slower kinetics for sterically hindered amines. |

| HATU | Uronium/Aza-benzotriazole | Discovery, Difficult Amines | Extremely fast, high conversion for unreactive anilines. | Expensive, difficult removal of byproducts, potential allergen. |

| SOCl₂ / (COCl)₂ | Acid Chloride | Non-nucleophilic Amines | Low cost, overcomes steric bulk. | Harsh conditions, risk of N-deacetylation if HCl not scavenged. |

Decision Logic & Workflow

The following decision tree guides the selection of the optimal protocol based on the amine partner's properties.

Figure 1: Reagent selection decision tree based on amine nucleophilicity and steric hindrance.

Experimental Protocols

Protocol A: T3P Mediated Coupling (Green & Scalable)

Best for: Primary/Secondary aliphatic amines, scale-up (>1g), and GMP-like workflows.

Materials:

-

1-Acetyl-1H-indole-5-carboxylic acid (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

T3P (Propylphosphonic anhydride), 50 wt% in EtOAc or DMF (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.

Procedure:

-

Dissolution: Charge the reaction vessel with 1-Acetyl-1H-indole-5-carboxylic acid and the chosen solvent (5–10 mL/mmol). Stir until a suspension or solution is formed.

-

Base Addition: Add Pyridine (or DIPEA) dropwise. Note: Pyridine often acts as both base and acylation catalyst.

-

Activation: Add T3P solution dropwise at 0 °C. Stir for 15–30 minutes.

-

Coupling: Add the Amine. Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.

-

Workup (Critical):

-

Dilute with EtOAc.

-

Wash with Water (x2) to remove T3P byproducts (water-soluble).

-

Wash with 0.5 M HCl (rapid wash) to remove excess pyridine/amine. Caution: Prolonged exposure to strong acid may hydrolyze the N-acetyl group.

-

Wash with Sat. NaHCO₃ and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Why this works: T3P generates water-soluble phosphate byproducts, eliminating the need for column chromatography in many cases.

Protocol B: HATU Mediated Coupling (High Throughput)

Best for: Discovery chemistry, aromatic amines, and library synthesis.

Materials:

-

1-Acetyl-1H-indole-5-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF or DMA (anhydrous).

Procedure:

-

Activation: Dissolve 1-Acetyl-1H-indole-5-carboxylic acid in DMF (5 mL/mmol). Add DIPEA. Stir for 5 minutes.

-

Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated O-At ester.

-

Coupling: Add the Amine. Stir at RT for 1–4 hours.

-

Tip: If the reaction is sluggish, heat to 50 °C. Do not exceed 60 °C to preserve the N-acetyl group.

-

-

Quench: Pour the reaction mixture into ice-water (10x volume).

-

Isolation:

-

Precipitation: Often, the product precipitates upon water addition. Filter, wash with water and hexanes, and dry.

-

Extraction: If no precipitate, extract with EtOAc/LiCl (5% aq) to remove DMF.

-

Why this works: HATU is the "gold standard" for speed. The At-based active ester is highly reactive toward less nucleophilic anilines.

Protocol C: Acid Chloride Method (The "Sledgehammer")

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU fails.

Procedure:

-

Suspend 1-Acetyl-1H-indole-5-carboxylic acid in dry DCM (or Toluene).

-

Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.

-

Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride/HCl.

-

Redissolve the crude acid chloride in DCM/THF.

-

Add the Amine (1.1 equiv) and Et₃N (2.0 equiv).

-

Safety Note: Ensure anhydrous conditions to prevent hydrolysis back to the acid.

Mechanism of Action (HATU)[2]

Understanding the mechanism is vital for troubleshooting. The N-acetyl group does not participate directly but influences the electronics.

Figure 2: Mechanistic pathway of HATU coupling. The rate-determining step is typically the nucleophilic attack of the amine on the Active Ester.

Troubleshooting & CQAs

| Issue | Probable Cause | Corrective Action |

| Low Yield | Poor solubility of starting material. | Switch solvent to DMA or NMP. Sonicate to ensure dissolution before adding coupling agent. |

| N-Deacetylation | Basic hydrolysis during workup or reaction. | Reduce base equivalents. Avoid NaOH/LiOH washes. Keep reaction temp < 60 °C. |

| Incomplete Conversion | Steric hindrance or deactivated amine. | Switch from T3P to HATU. If using HATU, increase temp to 50 °C or use Protocol C (Acid Chloride). |

| Racemization | Not applicable for this achiral acid. | N/A (Note: If coupling to chiral amine, T3P is preferred to minimize epimerization of the amine partner). |

References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation. Organic Process Research & Development. Link

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive. Journal of the American Chemical Society. Link

Sources

Application Notes and Protocols for the Scalable Preparation of 1-Acetyl-1H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 1-Acetyl-1H-indole-5-carboxylic acid, a key building block in pharmaceutical research and development. The document outlines a robust two-step synthetic pathway, commencing with the preparation of the precursor, Indole-5-carboxylic acid, followed by a highly efficient N-acetylation. The methodologies presented are designed for scalability, emphasizing practical considerations for reaction optimization, purification, and safety. This guide is intended to equip researchers with the necessary information to produce high-purity 1-Acetyl-1H-indole-5-carboxylic acid for a range of applications, from discovery chemistry to process development.

Introduction